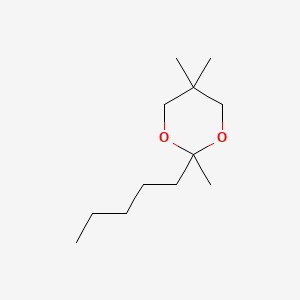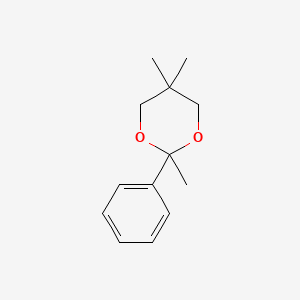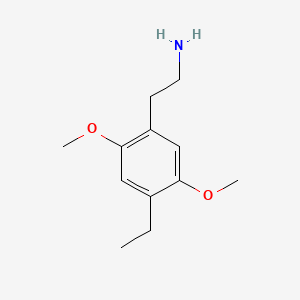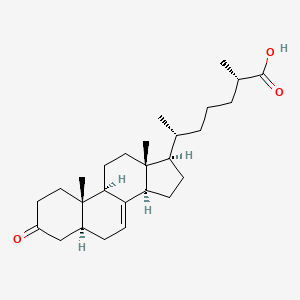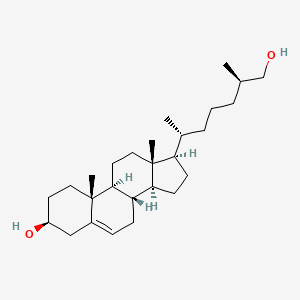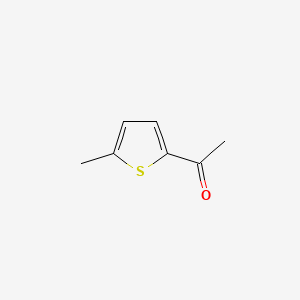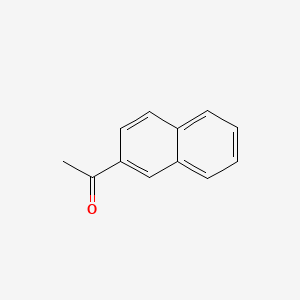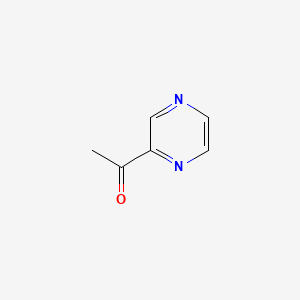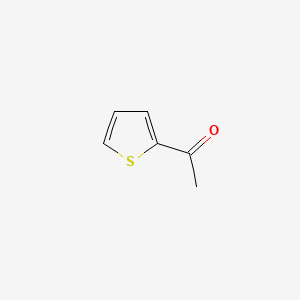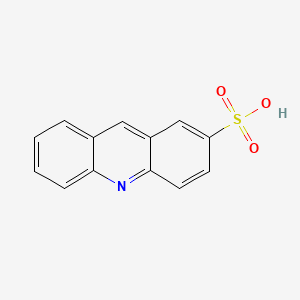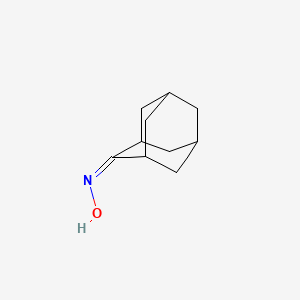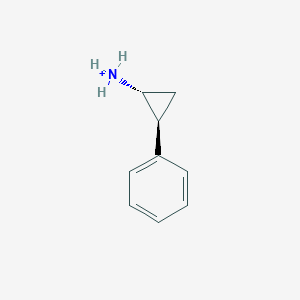
トランシルシプロミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1R,2S)-2-フェニルシクロプロパンアミニウムは、アンフェタミン側鎖の環化によって生成されるプロピルアミンです。. これは、主要なうつ病、気分変調症、非定型うつ病の治療に有効なモノアミンオキシダーゼ阻害剤です。 パニック障害や恐怖症にも有用です .
科学的研究の応用
(1R,2S)-2-フェニルシクロプロパンアミニウムは、科学研究において、さまざまな応用範囲を持っています。
化学: 複雑な有機分子の合成におけるキラルビルディングブロックとして使用されます。
生物学: 神経伝達物質系への影響と潜在的な治療応用について研究されています。
医学: 抗うつ薬および不安解消薬としての特性について調査されています。
作用機序
(1R,2S)-2-フェニルシクロプロパンアミニウムの作用機序には、セロトニン、ノルエピネフリン、ドーパミンなどのモノアミン神経伝達物質の分解に関与する酵素であるモノアミンオキシダーゼの阻害が含まれます。 この酵素を阻害することで、脳内のこれらの神経伝達物質のレベルが上昇し、気分の改善と不安の軽減につながります .
類似化合物:
(1R,2S)-トランスイルシプロミン: 同様の治療効果を持つ別のモノアミンオキシダーゼ阻害剤です。
(1R,2S)-(-)-2-アミノ-1,2-ジフェニルエタノール: 構造的に類似していますが、薬理作用が異なる化合物です.
ユニークさ: (1R,2S)-2-フェニルシクロプロパンアミニウムは、その特定の立体化学と強力なモノアミンオキシダーゼ阻害活性により、ユニークです。 このため、特定の種類のうつ病や不安障害の治療に特に有効です .
生化学分析
Biochemical Properties
Tranylcypromine hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme monoamine oxidase (MAO). MAO catalyzes the oxidative deamination of several neurotransmitters, including serotonin, norepinephrine, epinephrine, and dopamine . Tranylcypromine hydrochloride irreversibly inhibits both isoforms of MAO, MAO-A and MAO-B, which are responsible for the breakdown of these neurotransmitters . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their availability and activity .
Cellular Effects
Tranylcypromine hydrochloride affects various types of cells and cellular processes by increasing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine . This increase influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the elevated levels of serotonin can enhance mood and reduce symptoms of depression . Additionally, tranylcypromine hydrochloride’s impact on norepinephrine and dopamine levels can improve alertness and energy levels .
Molecular Mechanism
The molecular mechanism of tranylcypromine hydrochloride involves the irreversible inhibition of monoamine oxidase (MAO). By binding to the active site of MAO, tranylcypromine hydrochloride prevents the enzyme from catalyzing the breakdown of neurotransmitters . This inhibition leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing their signaling effects . Additionally, tranylcypromine hydrochloride may also act as a norepinephrine reuptake inhibitor and a weak dopamine releaser at higher doses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tranylcypromine hydrochloride change over time. The compound has a half-life of approximately 2.5 hours and is metabolized in the liver . Over time, the stability and degradation of tranylcypromine hydrochloride can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to tranylcypromine hydrochloride can lead to sustained increases in neurotransmitter levels, which may contribute to its therapeutic effects .
Dosage Effects in Animal Models
The effects of tranylcypromine hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively increases neurotransmitter levels and improves depressive symptoms . At higher doses, tranylcypromine hydrochloride can cause adverse effects such as insomnia, restlessness, and anxiety . In animal models, high doses of tranylcypromine hydrochloride have been associated with increased metabolic rate and reduced body weight .
Metabolic Pathways
Tranylcypromine hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes oxidative deamination by monoamine oxidase . The compound also interacts with other enzymes, such as cytochrome P450 2A6 (CYP2A6), which can influence its metabolism and clearance . Additionally, tranylcypromine hydrochloride affects the phospholipid metabolism, which is essential for normal brain function .
Transport and Distribution
Tranylcypromine hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution ranging from 1.1 to 5.7 L/kg . It is transported across cell membranes and distributed to different tissues, including the brain, where it exerts its therapeutic effects . The transport and distribution of tranylcypromine hydrochloride are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of tranylcypromine hydrochloride is primarily within the mitochondria, where monoamine oxidase (MAO) is located . By inhibiting MAO within the mitochondria, tranylcypromine hydrochloride increases the levels of neurotransmitters in the synaptic cleft . This localization is crucial for its activity and function, as it allows the compound to effectively inhibit the enzyme and enhance neurotransmitter signaling .
準備方法
合成経路と反応条件: (1R,2S)-2-フェニルシクロプロパンアミニウムの合成には、アンフェタミン側鎖の環化が含まれます。一般的な方法の1つは、キラル触媒を用いたスチレン誘導体の非対称シクロプロパン化です。 反応条件は通常、キラル配位子、金属触媒、および有機溶媒中の塩基の使用が含まれます .
工業生産方法: (1R,2S)-2-フェニルシクロプロパンアミニウムの工業生産では、多くの場合、大規模な非対称合成技術が採用されています。 これらの方法は、高収率と高純度を実現するために最適化されており、高度な触媒系と連続フローリアクターを利用して、安定した生産を確保しています .
化学反応の分析
反応の種類: (1R,2S)-2-フェニルシクロプロパンアミニウムは、さまざまな化学反応を起こします。その中には、以下のようなものがあります。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するように酸化することができます。
還元: 還元反応によって、異なるアミンまたはアルコールに変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
主な生成物:
酸化: ケトンまたはカルボン酸を生成します。
還元: さまざまなアミンまたはアルコールを生成します。
置換: 置換されたアラルキルアミンを生成します.
類似化合物との比較
(1R,2S)-Tranylcypromine: Another monoamine oxidase inhibitor with similar therapeutic effects.
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol: A compound with similar structural features but different pharmacological properties.
Uniqueness: (1R,2S)-2-Phenylcyclopropanaminium is unique due to its specific stereochemistry and its potent monoamine oxidase inhibitory activity. This makes it particularly effective in treating certain types of depression and anxiety disorders .
特性
CAS番号 |
1986-47-6 |
|---|---|
分子式 |
C9H12N+ |
分子量 |
134.20 g/mol |
IUPAC名 |
[(1R,2S)-2-phenylcyclopropyl]azanium |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/p+1/t8-,9+/m0/s1 |
InChIキー |
AELCINSCMGFISI-DTWKUNHWSA-O |
SMILES |
C1C(C1N)C2=CC=CC=C2.Cl |
異性体SMILES |
C1[C@H]([C@@H]1[NH3+])C2=CC=CC=C2 |
正規SMILES |
C1C(C1[NH3+])C2=CC=CC=C2 |
外観 |
Solid powder |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-PCPA Hydrochloride; 2-PCPA HCl; Tranylcypromine hydochloride; Tranylcypromine HCl; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


